molecular formula C7H2ClF5O2S B2795700 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride CAS No. 2375261-62-2

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B2795700
M. Wt: 280.59
InChI Key: YJRFNBFGJZBGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H2ClF5O2S . It is related to “2,6-Difluoro-4-(trifluoromethyl)benzenesulfonamide” which has the molecular formula C7H4F5NO2S .


Synthesis Analysis

The synthesis of related compounds like “4-(Trifluoromethyl)benzenesulfonyl chloride” has been reported. It can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .


Chemical Reactions Analysis

“4-(Trifluoromethyl)benzenesulfonyl chloride” and N-vinylpyrrolidinone in acetonitrile can undergo photo-irradiation with visible light in the presence of a specific catalyst to give the corresponding E-vinyl sulfone .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride serves as a key building block in the synthesis of complex compounds. It's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial component of penoxsulam, an important herbicide (Huang et al., 2019).
  • This chemical is instrumental in synthesizing N-substituted phenyl benzenesulfonylureas, indicating its role in creating diverse chemical compounds with potential applications in various fields (Ta-n, 2015).

Nanofiltration and Water Treatment

  • Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride have shown improved water flux and dye treatment efficiency, making them beneficial for water purification processes (Liu et al., 2012).

Pharmaceutical and Pesticide Synthesis

  • 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is also used in the synthesis of novel pesticides, such as bistrifluron, showcasing its utility in agricultural chemistry (An-chan, 2015).

Polymer Science

  • Magnesium complexes incorporating sulfonate phenoxide ligands derived from 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride have been used as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, indicating its role in advanced polymer synthesis (Chen et al., 2010).

properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRFNBFGJZBGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

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